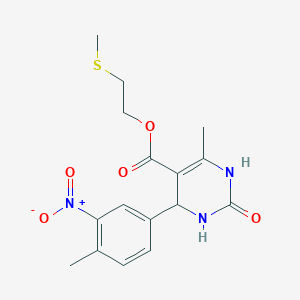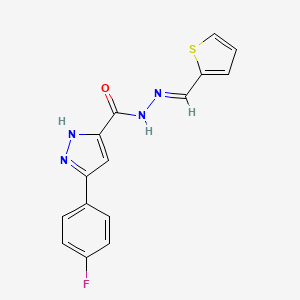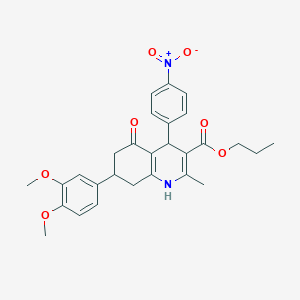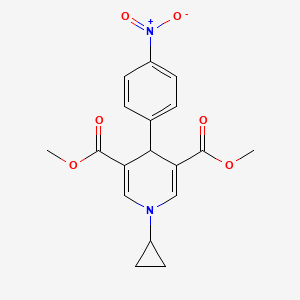
methyl (4Z)-1-cyclohexyl-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-(4Z)-1-Cyclohexyl-2-methyl-4-(3-nitrobenzyliden)-5-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Cyclohexylgruppe, eine Nitrobenzyliden-Einheit und einen Pyrrolring umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-(4Z)-1-Cyclohexyl-2-methyl-4-(3-nitrobenzyliden)-5-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat beinhaltet typischerweise einen mehrstufigen Prozess. Ein gängiges Verfahren beinhaltet die Kondensation von 3-Nitrobenzaldehyd mit einem geeigneten Pyrrolderivat unter sauren Bedingungen. Die Reaktion wird oft in Gegenwart eines Katalysators wie Salzsäure oder Schwefelsäure durchgeführt, und das Gemisch wird erhitzt, um die Bildung des gewünschten Produkts zu fördern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-(4Z)-1-Cyclohexyl-2-methyl-4-(3-nitrobenzyliden)-5-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann weiter oxidiert werden, um Nitroso- oder andere Derivate mit höherem Oxidationszustand zu bilden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert werden.
Substitution: Die Benzyliden-Einheit kann elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff oder Natriumborhydrid.
Substitution: Salpetersäure zur Nitrierung, Brom zur Bromierung.
Hauptprodukte
Oxidation: Bildung von Nitrosoderivaten.
Reduktion: Bildung von Aminen.
Substitution: Bildung von Nitro- oder Halogenderivaten.
Wissenschaftliche Forschungsanwendungen
Methyl-(4Z)-1-Cyclohexyl-2-methyl-4-(3-nitrobenzyliden)-5-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht hinsichtlich seines Potenzials als antimikrobielles oder Antikrebsmittel.
Medizin: Erforscht hinsichtlich seiner potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende und schmerzlindernde Wirkungen.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-(4Z)-1-Cyclohexyl-2-methyl-4-(3-nitrobenzyliden)-5-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, was zur Bildung reaktiver Sauerstoffspezies (ROS) führt, die Zellschäden auslösen können. Zusätzlich kann die Verbindung mit Enzymen oder Rezeptoren interagieren, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen .
Wirkmechanismus
The mechanism of action of METHYL (4Z)-1-CYCLOHEXYL-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to specific enzymes. In cancer research, it has been found to interfere with signaling pathways such as NF-κB and STAT3, leading to the inhibition of cancer cell growth and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-(4Z)-4-(4-Methoxy-3-nitrobenzyliden)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoat .
- 3-[(4Z)-3-Methyl-4-(3-nitrobenzyliden)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoesäure .
Einzigartigkeit
Methyl-(4Z)-1-Cyclohexyl-2-methyl-4-(3-nitrobenzyliden)-5-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale, wie z. B. das Vorhandensein einer Cyclohexylgruppe und eines Pyrrolrings. Diese Strukturelemente tragen zu seinen unterschiedlichen chemischen und biologischen Eigenschaften bei und machen es zu einer wertvollen Verbindung für verschiedene Anwendungen .
Eigenschaften
Molekularformel |
C20H22N2O5 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
methyl (4Z)-1-cyclohexyl-2-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H22N2O5/c1-13-18(20(24)27-2)17(12-14-7-6-10-16(11-14)22(25)26)19(23)21(13)15-8-4-3-5-9-15/h6-7,10-12,15H,3-5,8-9H2,1-2H3/b17-12- |
InChI-Schlüssel |
ZFJMJDYKLQRUCY-ATVHPVEESA-N |
Isomerische SMILES |
CC1=C(/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N1C3CCCCC3)C(=O)OC |
Kanonische SMILES |
CC1=C(C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N1C3CCCCC3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11639571.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639574.png)
![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639580.png)
![Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11639594.png)


![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)
![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)
![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)


